Creosol

Catalog No.
S524442
CAS No.
93-51-6
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Creosol

CAS Number

93-51-6

Product Name

Creosol

IUPAC Name

2-methoxy-4-methylphenol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3

InChI Key

PETRWTHZSKVLRE-UHFFFAOYSA-N

SMILES

Array

solubility

slightly soluble in water
miscible (in ethanol)

Synonyms

2-methoxy-4-methylphenol, 4-methylguaiacol, creosol

Canonical SMILES

CC1=CC(=C(C=C1)O)OC

The exact mass of the compound 2-Methoxy-4-methylphenol is 138.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watermiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Creosol (2-methoxy-4-methylphenol) is a highly valued lignin-derived phenolic monomer characterized by its specific ortho-methoxy and para-methyl substitution pattern. In industrial and advanced research procurement, it is primarily sourced as a high-purity precursor for the biocatalytic synthesis of natural vanillin, a model compound for biomass hydrodeoxygenation (HDO) to renewable fuels, and a high-impact aroma chemical in flavor and fragrance formulations. The presence of the electron-donating methyl group at the para position, combined with the ortho-methoxy group, fundamentally alters its electron density, radical scavenging capacity, and steric profile compared to simpler phenols. These structural features dictate its unique performance in enzymatic binding, oxidative stability assays, and catalytic cleavage, making it a highly specific target for material selection where precise reactivity and sensory thresholds are required [1].

Attempting to substitute creosol with closely related analogs like guaiacol (which lacks the para-methyl group) or p-cresol (which lacks the ortho-methoxy group) leads to critical failures in both chemical synthesis and sensory formulation. In biocatalytic workflows, guaiacol cannot be converted to vanillin by vanillyl alcohol oxidase (VAO), completely breaking the enzymatic synthesis route [1]. In antioxidant and polymer stabilization applications, replacing creosol with p-cresol results in a dramatic loss of radical scavenging efficiency, as p-cresol lacks the ortho-methoxy group required to stabilize the phenoxyl radical via a five-membered ring interaction [2]. Furthermore, in flavor and fragrance procurement, guaiacol imparts a harsh, medicinal smokiness, whereas creosol is required to deliver the specific 'toasted, vanilla, and warm' notes essential for premium smoke condensates and complex accords. Consequently, generic substitution compromises yield, stability, and product profile.

Biocatalytic Conversion Efficiency to Natural Vanillin

When utilized as a feedstock for vanillyl alcohol oxidase (VAO), creosol undergoes a two-step enzymatic conversion (hydroxylation followed by oxidation) that achieves nearly 100% yield of natural vanillin at a neutral pH of 7.5. In contrast, the alternative natural precursor vanillylamine exhibits a very low turnover rate at pH 7.5 and requires highly alkaline conditions to achieve comparable yields, complicating downstream processing and reactor design [1].

Evidence DimensionEnzymatic conversion yield to vanillin at pH 7.5
Target Compound Data~100% final yield via VAO-mediated two-step process
Comparator Or BaselineVanillylamine (Very low turnover rate at pH 7.5; requires alkaline pH)
Quantified DifferenceNear-quantitative yield for creosol at neutral pH vs. negligible neutral-pH turnover for vanillylamine
Conditions100 μM substrate, 1 μM VAO, 50 mM potassium phosphate buffer, pH 7.5, 25 °C

Procuring creosol enables high-yield, neutral-pH biocatalytic production of natural vanillin, reducing the need for harsh alkaline processing conditions.

Enhanced Radical Scavenging via Ortho-Methoxy Stabilization

The structural combination of a para-methyl group and an ortho-methoxy group in creosol creates a highly stabilized phenoxyl radical. In comparative in vitro chemical assays (such as ABTS and ORAC), creosol demonstrates significantly stronger antioxidant activity than standard benchmarks like Trolox. When compared to simple phenols or p-cresol, which lack the ortho-methoxy group, creosol exhibits a substantially higher Protection Factor (PF) and Inhibition Degree (ID) because the methoxy group participates in stabilizing the radical intermediate via a five-membered ring structure[1].

Evidence DimensionAntioxidant Inhibition Degree (ID) and Protection Factor (PF)
Target Compound DataHigh ID and PF (outperforms Trolox in ABTS/ORAC assays)
Comparator Or Baselinep-Cresol / Phenol (Low ID and PF due to lack of ortho-methoxy stabilization)
Quantified DifferenceCreosol provides superior chain-breaking antioxidant efficiency compared to mono-substituted phenols
ConditionsIn vitro ABTS, ORAC, and lipid oxidation models

Essential for formulators procuring phenolic antioxidants for polymer stabilization or food-grade applications requiring maximum oxidative stability.

Specificity in Catalytic Hydrodeoxygenation for Biofuels

In the catalytic upgrading of lignin-derived bio-oils, the choice of model compound dictates the final hydrocarbon profile. Under electrocatalytic or thermal hydrodeoxygenation (HDO) conditions, creosol is completely deoxygenated to yield methyl-substituted cyclic hydrocarbons (e.g., methylcyclohexane). In contrast, the use of guaiacol as a baseline model compound yields unsubstituted cyclohexane. The presence of the para-methyl group in creosol also alters the steric interaction with the catalyst surface, often requiring specific optimization of the hydrogenolysis and demethoxylation steps compared to guaiacol [1].

Evidence DimensionFinal fully saturated HDO product
Target Compound DataMethylcyclohexane derivatives
Comparator Or BaselineGuaiacol (Yields unsubstituted cyclohexane)
Quantified Difference100% shift in product selectivity toward methyl-substituted aliphatics
ConditionsElectrocatalytic HDO (Pt/C, 1 atm, 25–60 °C) or thermal HDO

Researchers and process engineers must procure creosol specifically to accurately model the production of higher-octane, methyl-substituted drop-in biofuels from lignin.

Differentiated Olfactory Contribution in Flavor Formulations

In the formulation of smoke flavors and dark perfumery accords, creosol provides a critical olfactory differentiation from its analog guaiacol. Sensory descriptive analysis of condensed hardwood smoke identifies creosol as having a high Odor Activity Value (OAV > 1 at 0.3% dosage) characterized by 'toasted, vanilla, and ashy' notes. Guaiacol, while also possessing a high OAV, is dominated by 'clove, medicinal, and smoky' descriptors. The addition of the para-methyl group shifts the sensory perception from harsh/medicinal to warm/sweet, making creosol indispensable for premium flavor profiles[1].

Evidence DimensionPrimary sensory descriptors and Odor Activity Value (OAV)
Target Compound Data'Toasted, vanilla, ashy' (OAV > 1)
Comparator Or BaselineGuaiacol ('Clove, medicinal, smoky')
Quantified DifferenceDistinct shift from medicinal/phenolic to warm/vanillic smoke character
ConditionsGC-MS/Olfactometry of condensed hardwood smoke at 0.3% w/w usage level

Flavorists must procure creosol rather than guaiacol to achieve the warm, sweet-smoke profile required in high-end culinary and fragrance applications.

Biocatalytic Production of Natural Vanillin

Directly leveraging the VAO-mediated conversion data, creosol is the premier feedstock for the enzymatic synthesis of natural vanillin. Its ability to achieve near-100% yields at neutral pH makes it highly superior to vanillylamine for large-scale, environmentally friendly biocatalytic reactor systems[1].

High-Performance Phenolic Antioxidants

Utilizing its ortho-methoxy stabilized phenoxyl radical, creosol serves as a potent chain-breaking antioxidant. It is incorporated into lipid-rich formulations, essential oils, and bio-based polymers where superior oxidative stability is required, outperforming simpler mono-substituted phenols like p-cresol [2].

Lignin-to-Biofuel Upgrading Models

Based on its specific hydrodeoxygenation (HDO) reactivity, creosol is an essential model compound for researching the catalytic conversion of lignin into drop-in biofuels. It is specifically used when the target fuel profile requires methyl-substituted cyclic hydrocarbons (like methylcyclohexane) rather than the unsubstituted cyclohexane produced from guaiacol[3].

Premium Smoke Flavor and Fragrance Formulation

Driven by its distinct 'toasted, vanilla' olfactory profile, creosol is procured by flavorists and perfumers to construct complex smoke accords. It is the preferred choice over guaiacol when formulating savory food additives or dark fragrances that require a warm, sweet-smoke character without harsh medicinal off-notes [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colourless to yellowish liquid, sweet, spicy, slightly vanilla-like odou

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

138.068079557 Da

Monoisotopic Mass

138.068079557 Da

Boiling Point

221.00 to 222.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

1.089-1.096

Appearance

Solid powder

Melting Point

5.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9GW1KZG6N

GHS Hazard Statements

Aggregated GHS information provided by 1706 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1706 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1703 of 1706 companies with hazard statement code(s):;
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93-51-6

Wikipedia

Creosol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Phenol, 2-methoxy-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Blending studies with selected waterbuck odor constituents or analogues in the development of a potent repellent blend against savannah tsetse

Benson M Wachira, Joy M Kabaka, Paul O Mireji, Sylvance O Okoth, Margaret M Ng'ang'a, Grace A Murilla, Ahmed Hassanali
PMID: 32592683   DOI: 10.1016/j.actatropica.2020.105597

Abstract

Previous comparison of the body odors of tsetse-refractory waterbuck and those of tsetse-attractive ox and buffalo showed that a blend of 15 EAG-active compounds specific to waterbuck, including C5-C10 straight chain carboxylic acid homologues, methyl ketones (C8-C12 straight chain homologues and geranyl acetone), phenols (guaiacol and carvacrol) and δ-octalactone, was repellent to tsetse. A blend of four components selected from each class of compounds (δ-octalactone, pentanoic acid, guaiacol, and geranylacetone) showed repellence that is comparable to that of the 15 components blend and can provide substantial protection to cattle (more than 80%) from tsetse bites and trypanosome infections. Structure-activity studies with the lactone and phenol analogues showed that δ-nonalactone and 4-methylguaiacol are significantly more repellent than δ-octalactone and guaiacol, respectively. In the present study, we compared the responses of Glossina pallidipes and Glossina morsitans to i) blends comprising of various combinations of the most active analogues from each class of compounds, and ii) a four-component blend of δ-nonalactone, heptanoic acid, 4-methylguaiacol and geranyl acetone in different ratios in a two-choice wind-tunnel, followed by a field study with G. pallidipes population in a completely randomized Latin Square Design set ups. In the wind tunnel experiments, the blend of the four compounds in 6:4:2:1 ratio was found to be significantly more repellent (94.53%) than that in 1:1:1:1 proportion and those in other ratios. G. m. morsitans also showed a similar pattern of results. In field experiments with G. pallidipes population, the 6:4:2:1 blend of the four compounds also gave similar results. The results lay down useful groundwork in the large-scale development of more effective 'push' and 'push-pull' control tactics of the tsetse flies.


Structure-activity studies on analogues of 4-methylguaiacol, a cattle anal odour constituent repellent to the brown ear tick (Rhipicephalus appendiculatus)

Margaret W Kariuki, Ahmed Hassanali, Margaret M Ng'ang A
PMID: 30922799   DOI: 10.1016/j.actatropica.2019.03.025

Abstract

Previously, 4-methylguaiacol, a major constituent of cattle anal odour, was found to have a high repellency on Rhipicephalus appendiculatus. In the present study, 10 structural analogues of the phenol were tested for repellency against R. appendiculatus in order to assess the effects of (i) absence or presence of the 4-alkyl group of varying length, (ii) inclusion of a double bond in the 4-alkyl chain, (iii) linking the two phenolic oxygen in a methylenedioxy bridge, (iv) replacement of the OCH
with CH
and inclusion of another CH
at position 6, and (v) presence of an additional OCH
group at position 6. The analogues comprised of 2-methoxyphenol (guaiacol), 4-ethyl-2-methoxyphenol, 4-propyl-2-methoxyphenol, 4-allyl-2-methoxyphenol (eugenol), 3,4-methylenedioxytoluene, 2,4-dimethylphenol, 4-ethyl-2-methylphenol, 2,4,6-trimethylphenol, 4-propyl-2,6-dimethoxy-phenol and 4-allyl-2,6-dimethoxyphenol, which were compared at different concentrations in a two-choice climbing assay set up. Each analogue showed either increased or reduced repellency compared with 4- methylguaiacol. The structural feature that was associated with the highest repellency was 4-propyl moiety in the guaiacol unit (RD
= 0.031 for 4-propyl-2-methoxyphenol; that of 4-methylguaiacol = 0.564). Effects of blending selected analogues with high repellency were also compared. However, none of the blends showed incremental increases in repellency compared with that of 4-propyl-2-methoxyphenol. We are currently evaluating the effects of controlled release of this compound at different sites on cattle on the behavior and success of R. appendiculatus to locate their predilection for feeding sites.


Theoretical study on gas-phase reactions of nitrate radicals with methoxyphenols: Mechanism, kinetic and toxicity assessment

Bo Wei, Jianfei Sun, Qiong Mei, Zexiu An, Xueyu Wang, Maoxia He
PMID: 30408864   DOI: 10.1016/j.envpol.2018.08.104

Abstract

Creosol and 4-ethylguaiacol are two important methoxyphenols, lignin pyrolysis products, which are discharge into the atmosphere in large quantities. In this work, theoretical calculations of the reaction mechanism towards the two compounds with NO
radicals was performed using DFT method. The rate constants and toxicity assessment were also investigated. The atmospheric lifetime for creosol and 4-ethylguaiacol were 0.82 and 0.19 h, respectively. A new reaction pathway was proposed for the transformation of methoxyl into hydroxyl, which has not yet been clarified in previous studies. The toxicity of methoxyphenols and their degradation products is closely related to their hydrophobicity. Although most degradation products are less toxic, they also should be pay more attention, especially for nitro-substituents. A new reaction pathway was proposed for the transformation of methoxyl into hydroxyl. The toxicity is closely related to their hydrophobicity.


[Comparative study of pain releasing effect of two approaches to acute pulpitis in the night emergency]

Jian Liu, Cun-Shan Shi
PMID: 29691569   DOI:

Abstract

To compare the clinical effect of 2 methods for acute pulpitis in the night emergency.
Two hundred and twenty-three patients with acute pulpitis were randomly divided into experimental group (107 cases) and control group (109 cases). Patients in the experimental group was enclosed formaldehyde cresol (FC) with CAVITON-GC after removal of crown pulp, while patients in the control group was treated with open drainage. Pain releasing effect was evaluated and analyzed 2 days after treatment.The data were analysed by t test and χ2 test with SPSS19.0 software package.
The average pain index of the experimental group was 1.23, which was lower than that of the control group (3.58), the difference was significant (P<0.05). The treatment efficiency was 93.46% in the experimental group, significantly higher than that in the control group (77.98%, P<0.05).
Treatment in the experimental group is more effective to relieve pain than simple drainage in the control group.


Responses of Glossina fuscipes fuscipes to visually attractive stationary devices baited with 4-methylguaiacol and certain repellent compounds in waterbuck odour

Njelembo J Mbewe, Rajinder K Saini, Janet Irungu, Abdullahi A Yusuf, Christian W W Pirk, Baldwyn Torto
PMID: 31276492   DOI: 10.1371/journal.pntd.0007510

Abstract

A blend of compounds (pentanoic acid, guaiacol, δ-octalactone and geranylacetone) identified in waterbuck (Kobus defassa) body odour referred to as waterbuck repellent compounds (WRC) and a synthetic repellent 4-methylguaiacol have previously been shown to repel tsetse flies from the morsitans group. However, these repellents have not been evaluated on palpalis group tsetse flies. In this study, we evaluated the effect of these repellents on catches of Glossina fuscipes fuscipes (major vector of human sleeping sickness) in biconical traps and on sticky small targets which are visually attractive to palpalis group flies. The attractive devices were baited with different doses and blends of the repellent compounds. We also assessed the effect of removal of individual constituents in the synthetic blend of WRC on catches of G. f. fuscipes.
The study was conducted in western Kenya on four islands of Lake Victoria namely Big Chamaunga, Small Chamaunga, Manga and Rusinga. The tsetse fly catches from the treatments were modeled using a negative binomial regression to determine their effect on catches. In the presence of WRC and 4-methylguaiacol (released at ≈2 mg/h and ≈1.4 mg/h respectively), catches of G. f. fuscipes were significantly reduced by 33% (P<0.001) and 22% (P<0.001) respectively in biconical traps relative to control. On sticky small targets the reduction in fly catches were approximately 30% (P<0.001) for both 4-methylguiacol and WRC. In subtractive assays, only removal of geranylacetone from WRC significantly increased catches (by 1.8 times; P <0.001) compared to the complete blend of WRC.
We conclude that WRC and 4-methylguaiacol reduce catches of G. f. fuscipes at stationary visually attractive traps and suggest that they may serve as broad spectrum repellents for Glossina species. We recommend further studies to investigate the effects of these compounds on reduction of G. f. fuscipes attracted to human hosts as this may lead to development of new strategies of reducing the prevalence and incidence of sleeping sickness.


Impact of Bottle Aging on Smoke-Tainted Wines from Different Grape Cultivars

Renata Ristic, Lieke van der Hulst, Dimitra L Capone, Kerry L Wilkinson
PMID: 28464603   DOI: 10.1021/acs.jafc.7b01233

Abstract

Smoke taint is the term given to the objectionable smoky, medicinal, and ashy characters that can be exhibited in wines following vineyard exposure to bushfire smoke. This study sought to investigate the stability of smoke taint by determining changes in the composition and sensory properties of wines following 5 to 6 years of bottle aging. Small increases in guaiacol and 4-methylguaiacol (of up to 6 μg/L) were observed after bottle aging of smoke-affected red and white wines, while syringol increased by as much as 29 μg/L. However, increased volatile phenol levels were also observed in control red wines, which indicated that changes in the composition of smoke-affected wines were due to acid hydrolysis of conjugate forms of both naturally occurring and smoke-derived volatile phenols. Acid hydrolysis of smoke-affected wines (post-bottle aging) released additional quantities of volatile phenols, which demonstrated the relative stability of glycoconjugate precursors to the mildly acidic conditions of wine. Bottle aging affected the sensory profiles of smoke-affected wines in different ways. Diminished fruit aroma and flavor led to the intensification of smoke taint in some wines, but smoke-related sensory attributes became less apparent in smoke-affected Shiraz wines, post-bottle aging.


Cobalt Nanoparticles Supported on Nitrogen-Doped Carbon: An Effective Non-Noble Metal Catalyst for the Upgrade of Biofuels

Liang Jiang, Peng Zhou, Chanjuan Liao, Zehui Zhang, Shiwei Jin
PMID: 29210205   DOI: 10.1002/cssc.201702078

Abstract

A new method has been developed for the deoxygenation of vanillin to produce 2-methoxy-4-methylphenol (MMP) as a promising liquid fuel over a heterogeneous non-noble metal catalyst. Cobalt nanoparticles supported on nitrogen-doped carbon (Co/N-C-600) exhibit high activity and stability for the deoxygenation of vanillin into MMP under mild conditions (150 °C, 10 bar H
). Nearly quantitative MMP yield is obtained in isopropanol after 8 h at 150 °C and 10 bar H
pressure. According to the distribution of products with time, the deoxygenation of vanillin into MMP mainly proceeds through the hydrogenation of vanillin into vanillyl alcohol and the subsequent hydrogenolysis of vanillyl alcohol into MMP, of which the latter is the rate-determining step, owing to a much higher activation energy. Moreover, after being recycled several times, the loss of catalytic activity is negligible, which demonstrates that the Co/N-C-600 catalyst shows good resistance to deactivation.


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